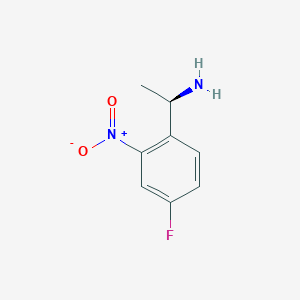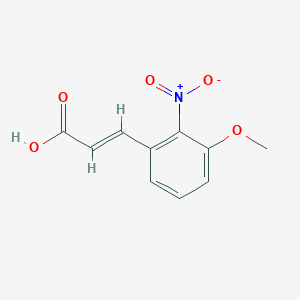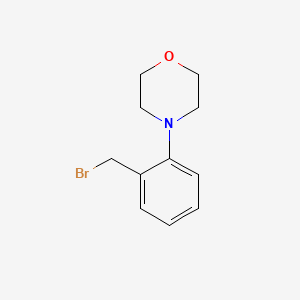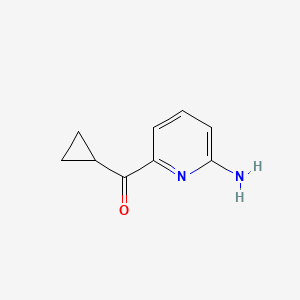amine](/img/structure/B13583639.png)
[(3,3-Dimethylcyclohexyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylcyclohexyl)methylamine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a dimethyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohexyl)methylamine typically involves the reaction of 3,3-dimethylcyclohexanone with methylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Formation of the intermediate: 3,3-dimethylcyclohexanone is reacted with methylamine in the presence of a catalyst such as sodium borohydride.
Reduction: The intermediate is then reduced to form (3,3-Dimethylcyclohexyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylcyclohexyl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic hydrogenation: Using a metal catalyst such as palladium or platinum.
High-pressure reactors: To facilitate the reaction at elevated temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced further to form simpler amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Include oxides and other oxygenated derivatives.
Reduction products: Include simpler amines and hydrocarbons.
Substitution products: Include alkylated or acylated amines.
Aplicaciones Científicas De Investigación
(3,3-Dimethylcyclohexyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylcyclohexyl)methylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor binding: Interaction with specific receptors on cell surfaces.
Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal transduction: Modulation of intracellular signaling pathways.
Comparación Con Compuestos Similares
(3,3-Dimethylcyclohexyl)methylamine can be compared with other similar compounds, such as:
N,N-Dimethylcyclohexylamine: Similar structure but with different substituents.
Cyclohexyldimethylamine: Another related compound with a cyclohexane ring.
Dimethylaminocyclohexane: A compound with similar functional groups but different arrangement.
Uniqueness
(3,3-Dimethylcyclohexyl)methylamine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its unique arrangement of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
1-(3,3-dimethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21N/c1-10(2)6-4-5-9(7-10)8-11-3/h9,11H,4-8H2,1-3H3 |
Clave InChI |
UXRLWKZOLCXLOE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)CNC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
amine](/img/structure/B13583580.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)

![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)


aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)


